molecular formula C9H7BrN2 B101606 2-Bromoquinolin-3-amine CAS No. 17127-83-2

2-Bromoquinolin-3-amine

Cat. No. B101606
CAS RN: 17127-83-2
M. Wt: 223.07 g/mol
InChI Key: UWTXZKYZHSEFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoquinolin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and as ligands in various biological processes.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through several methods. One efficient approach is the copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines, which allows for the creation of diversely substituted quinazolines and tetrahydroquinazolines . Another method involves the selective Buchwald-Hartwig amination reactions, which have been optimized to achieve selective amination and allow for cross-coupling with a range of cyclic amines . Additionally, a Brønsted acid-catalyzed tandem reaction of alpha-ketoesters with aromatic amines has been developed for the synthesis of polysubstituted 1,2-dihydroquinolines .

Molecular Structure Analysis

The molecular structure of 2-Bromoquinolin-3-amine is characterized by the presence of a bromine atom at the second position and an amine group at the third position of the quinoline ring system. This structure is pivotal for further functionalization and the formation of complex quinoline derivatives. The X-ray crystal structure of related compounds has been studied to understand the formation mechanisms and the interactions of these molecules .

Chemical Reactions Analysis

2-Bromoquinolin-3-amine can undergo various chemical reactions due to its reactive sites. For instance, it can be used in the synthesis of 3-arylquinazolin-4(3H)-ones through peptide-catalyzed atroposelective bromination, which has been shown to yield products with high enantioselectivity . It also serves as an organocatalyst for the activation of aldehydes in the synthesis of tertiary amines . Furthermore, reductive amination of Schiff's bases has been employed to synthesize related compounds such as tetrahydroisoquinoline and naphthyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromoquinolin-3-amine and its derivatives are influenced by the presence of the bromine atom and the amine group. These functional groups contribute to the compound's reactivity and its ability to participate in various chemical reactions. The bromine atom, in particular, is a key site for further functionalization through reactions such as bromination, amination, and cross-coupling . The amine group also plays a crucial role in the formation of bonds with other molecules, which is essential for the synthesis of complex quinoline derivatives .

Scientific Research Applications

  • Medicinal Chemistry:

    • Results: Novel amine-based therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents, continue to emerge .
  • Materials Science:

    • Results: Advancements in organic electronics, sustainable technologies, and environmental remediation .
  • Catalysis:

    • Results: Enhanced catalytic efficiency and sustainable processes .
  • Carbon Capture:

    • Results: Potential for mitigating greenhouse gas emissions .
  • Energy Storage:

    • Results: Improved energy storage capacity and performance .
  • Green Chemical Synthesis:

    • Results: Facilitates the production of environmentally friendly chemicals .

Safety And Hazards

The safety information for 2-Bromoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including 2-Bromoquinolin-3-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Bromoquinolin-3-amine research could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications .

properties

IUPAC Name

2-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTXZKYZHSEFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628569
Record name 2-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinolin-3-amine

CAS RN

17127-83-2
Record name 2-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.